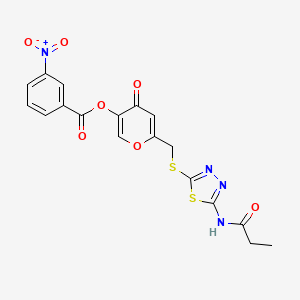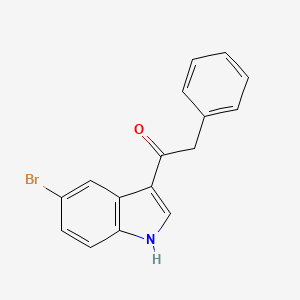
1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one
Descripción general
Descripción
“1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one” is a compound that contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold . It’s important to note that the specific compound “this compound” does not have much information available, but related compounds have been studied extensively .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with indole derivatives . For example, 5-bromoindole has been reacted with ethylene oxide to form 2-(5-bromo-1H-indol-3-yl)ethanol.Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic and thermoanalytical techniques . X-ray powder diffraction analysis can indicate the crystalline nature of the sample .Chemical Reactions Analysis
Indole structures are known to participate readily in chemical reactions due to their excessive π-electrons delocalization . Electrophilic substitution occurs readily on indole, similar to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be characterized using techniques such as differential scanning calorimetry and thermogravimetry . These techniques can provide information about the compound’s melting point, purity, and thermal stability .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Ashok, D. et al. (2015) explored the synthesis of compounds related to 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one using microwave and ultrasound irradiation. Their research revealed significant antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok, D., Ganesh, A., Lakshmi, B., & Ravi, S., 2015).
Catalytic Synthesis Applications
Gallium(III) halide-catalyzed coupling of indoles with phenylacetylene has been studied, demonstrating the synthesis of bis(indolyl)phenylethanes under mild conditions, as per Yadav, J. et al. (2004). This process highlights an application in organic synthesis involving indole compounds (Yadav, J., Reddy, B., Padmavani, B., & Gupta, M., 2004).
Applications in Polymer and Material Science
Research conducted by Maurya, M. et al. (2014) discusses the use of indole derivatives in the synthesis of dioxidomolybdenum(VI) complexes. These complexes, when grafted onto polymers, show catalytic activities useful in oxidative bromination reactions. This highlights the potential application of such compounds in material science and catalysis (Maurya, M., Kumar, N., & Avecilla, F., 2014).
Potential in Fluorescence and Photophysical Applications
Egbe, D. et al. (2004) researched alkoxy-substituted yne-containing poly(phenylene-vinylene)s, indicating the potential of such compounds in the development of materials with unique photophysical properties, such as enhanced brightness and electroluminescence. This suggests the possibility of using indole derivatives in the creation of advanced luminescent materials (Egbe, D., Carbonnier, B., Ding, L., Mühlbacher, D., Birckner, E., Pakula, T., Karasz, F. E., & Grummt, U., 2004).
Mecanismo De Acción
The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. For instance, some indole derivatives have shown promising antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Safety data sheets for similar compounds, such as (5-Bromo-1H-indol-3-yl)acetic acid, indicate that these compounds may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle these compounds with appropriate personal protective equipment and follow safety precautions .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-12-6-7-15-13(9-12)14(10-18-15)16(19)8-11-4-2-1-3-5-11/h1-7,9-10,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKKWGDNCIPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2669593.png)

![9-Cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669600.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2669601.png)

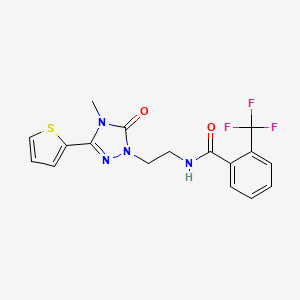
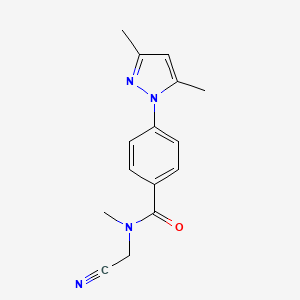
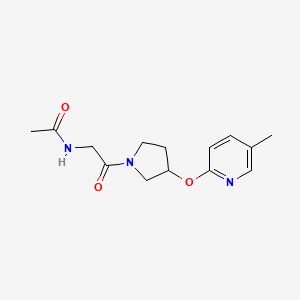
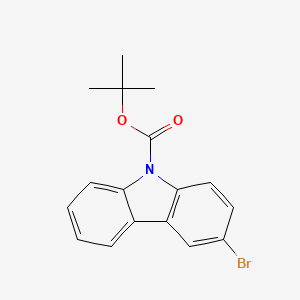
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2669610.png)
![8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)
![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2669613.png)

